molecular formula C21H26N2O4S B2728480 2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone CAS No. 2034573-69-6

2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone

Cat. No. B2728480
M. Wt: 402.51
InChI Key: AHYBDDMXXJGELC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Antibacterial Activity

  • Microwave-assisted synthesis involving derivatives of 1-(4-(piperidin-1-yl) phenyl) ethanone has shown promising results in antibacterial activity. These derivatives were synthesized and screened for their effectiveness against bacterial infections (Merugu, Ramesh, & Sreenivasulu, 2010).

Crystal Structure and Hydrogen Bonding Patterns

  • Studies on compounds similar to 2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone, such as enaminones, have focused on their crystal structures and hydrogen-bonding patterns. These studies provide insights into the molecular interactions and stability of similar compounds (Balderson, Fernandes, Michael, & Perry, 2007).

Anticancer Activity

  • Novel sulfones derived from compounds like 1-[4-(piperidin-1-ylsulfonyl)phenyl]-ethanone have been synthesized and evaluated for their anticancer activity. These compounds have shown potential against breast cancer cell lines, indicating their relevance in cancer research (Bashandy, Al-Said, Al-Qasoumi, & Ghorab, 2011).

Antiviral Activity

  • The synthesis of derivatives from similar compounds has led to the development of molecules with potential antiviral activity. These studies contribute to understanding the role of these compounds in combating viral infections (Attaby, Elghandour, Ali, & Ibrahem, 2006).

Inhibitors of Blood Platelet Aggregation

  • Certain derivatives, like (E)-4-[4-(Methylthio)phenyl]-1-(2-piperidinyl)-3-buten-2-one hydrochloride, have shown potential as inhibitors of ADP-induced aggregation of blood platelets, highlighting their potential therapeutic applications (Grisar, Claxton, Stewart, Mackenzie, & Kariya, 1976).

Corrosion Inhibition

  • Schiff base derivatives, such as 1-(4-(2-hydroxybenzylideneamino)phenyl)ethanone, have been studied for their efficiency as corrosion inhibitors. These compounds can play a crucial role in protecting materials like carbon steel from corrosion (Hegazy, Hasan, Emara, Bakr, & Youssef, 2012).

properties

IUPAC Name

2-(4-propan-2-ylsulfonylphenyl)-1-(3-pyridin-4-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-16(2)28(25,26)20-7-5-17(6-8-20)14-21(24)23-13-3-4-19(15-23)27-18-9-11-22-12-10-18/h5-12,16,19H,3-4,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYBDDMXXJGELC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCCC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.